2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol
Description
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-(aminomethyl)bicyclo[2.2.2]octan-2-ol |
InChI |
InChI=1S/C9H17NO/c10-6-9(11)5-7-1-3-8(9)4-2-7/h7-8,11H,1-6,10H2 |
InChI Key |
VZMVBYGOJBVOPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CC2(CN)O |
Origin of Product |
United States |
Preparation Methods
Oxidative Functionalization of Bicyclo[2.2.2]octanes
Transition Metal-Catalyzed Oxidation
Recent patents and research articles describe the oxidation of 1,4-dimethylene cyclohexane derivatives to obtain functionalized bicyclo[2.2.2]octane compounds, which serve as precursors for amino alcohol derivatives such as 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol . The oxidation process typically involves:
- Reagents: Strong oxidizing agents such as potassium peroxymonosulfate (Oxone) , hydrogen peroxide , or manganese dioxide .
- Catalysts: Transition metal catalysts including palladium dichloride (PdCl₂) , palladium diacetate , palladium trifluoroacetate , or palladium diacetoxybicyclo[2.2.2]octane .
- Reaction conditions: Reactions are conducted at room temperature or mild heating, often under atmospheric oxygen or in open air, with stirring overnight to ensure complete conversion.
Example:
- Oxidation of 1,4-dimethylene cyclohexane with palladium catalysts and Oxone yields bicyclo[2.2.2]octane-1,4-diol or bicyclo[2.2.2]octane-1,4-diacetoxybicyclo[2.2.2]octane as key intermediates (see,).
Synthesis Pathway:
1,4-Dimethylene cyclohexane + oxidizing agent + transition metal catalyst → Bicyclo[2.2.2]octane-1,4-diol / diacetoxybicyclo[2.2.2]octane
Key Research Findings:
- The oxidation process exhibits high conversion yields, with GC-MS analysis confirming the formation of diol and diacetoxylated derivatives.
- These intermediates are crucial for subsequent functionalization steps, such as amino group introduction.
Functionalization via Reductive Amination and Hydroxylation
Reductive Amination
Following oxidation, the bicyclic diol or diacetoxybicyclo[2.2.2]octane derivatives can undergo reductive amination to introduce amino groups at the bridgehead or adjacent positions. This involves:
- Reagents: Ammonia or primary amines.
- Catalysts: Metal catalysts like Raney nickel , palladium , or ruthenium .
- Conditions: Mild heating under hydrogen atmosphere or in the presence of reducing agents such as sodium cyanoborohydride .
Synthetic Routes Based on Patent and Literature Data
Mechanistic Insights and Reaction Pathways
Oxidation Mechanism:
The transition metal catalysts facilitate the formation of reactive oxygen species, which abstract hydrogens from the methylene groups, leading to the formation of dihydroxy or acetoxy derivatives. The process involves:
- Formation of metal-oxo species.
- Hydrogen abstraction from the bridgehead methylene.
- Subsequent oxygen transfer to form diols or acetoxylated compounds.
Amine Functionalization:
The amino group is introduced via:
- Nucleophilic substitution on activated intermediates.
- Mannich reactions involving formaldehyde and primary amines.
- Reductive amination of aldehyde or ketone intermediates.
Summary of Key Findings and Reaction Conditions
| Parameter | Details |
|---|---|
| Oxidizing Agents | Oxone, hydrogen peroxide, manganese dioxide |
| Catalysts | Palladium dichloride, palladium diacetate, palladium trifluoroacetate |
| Reaction Temperature | 0°C to 50°C, typically room temperature for oxidation steps |
| Reaction Time | 12-24 hours depending on reagent excess and catalyst loading |
| Yield Range | Moderate to high yields (50-80%) for key intermediates |
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique bicyclic structure.
Biology: Investigated for potential biological activities (e.g., as ligands for receptors).
Medicine: May have applications in drug design or as a scaffold for medicinal chemistry.
Industry: Employed in the synthesis of complex molecules.
Mechanism of Action
- The exact mechanism of action is context-dependent, but it likely involves interactions with specific molecular targets or pathways.
- Further research is needed to elucidate its precise effects.
Comparison with Similar Compounds
4-Aminobicyclo[2.2.2]octan-2-ol Derivatives
- Structure: Amino group at the 4-position, hydroxyl at the 2-position.
- Activity: Active against Trypanosoma brucei rhodesiense (STIB 900 strain) with IC₅₀ values in the low micromolar range. However, increased lipophilicity (e.g., ester/ether analogs) enhances potency but reduces selectivity due to cytotoxicity .
- Key Example: Dialkylamino-substituted esters exhibit improved in vitro potency (IC₅₀ < 1 µM) and low cytotoxicity .
2-Aminobicyclo[2.2.2]octan-2-ol Analogs
- Structure: Amino and hydroxyl groups both at the 2-position.
- Activity: Demonstrated superior potency (IC₅₀ < 1 µM) and selectivity (S.I. > 100) against T. brucei. The proximity of amino and hydroxyl groups likely enhances target binding through dual hydrogen-bonding interactions .
- Example: {2-Aminobicyclo[2.2.2]octan-2-yl}methanol hydrochloride (CAS 2193064-51-4) has a molecular weight of 191.70 g/mol and is commercially available for research .
5-Amino-6-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol (Compound 10)
2-Azabicyclo[3.2.2]nonanes
- Structure : Ring-expanded analog with a nitrogen atom at the 2-position.
- Activity : Reduction of lactam precursors to diamines improves potency against T. brucei. Substitution on the nitrogen reduces activity, but 4-aryl derivatives show excellent in vitro efficacy .
- Limitation : Lower metabolic stability compared to bicyclo[2.2.2]octane derivatives due to increased ring flexibility .
Table 1: Key Properties of Selected Compounds
Critical Analysis of Structural Features
- Position of Amino Group: 2-Amino derivatives (e.g., 2-(aminomethyl)bicyclo[2.2.2]octan-2-ol) show higher selectivity than 4-amino analogs, likely due to optimal spatial arrangement for target engagement .
- Hydroxyl Group Role : The 2-OH group enhances solubility and hydrogen-bonding capacity, critical for bioavailability. Its removal or substitution (e.g., esterification) increases lipophilicity but compromises selectivity .
- Ring Expansion: 2-Azabicyclo[3.2.2]nonanes offer conformational flexibility but may reduce metabolic stability, limiting in vivo efficacy .
Biological Activity
2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol, a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
The primary mechanism of action for 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol involves its interaction with microtubules and the protein tubulin . By modulating microtubule assembly, the compound can suppress tubulin polymerization or stabilize microtubule structures, leading to significant cellular effects, particularly in cancer cell lines.
Target Pathways
- Cell Cycle Pathway : The compound induces cell cycle arrest at the S phase, which is critical for cellular proliferation and survival.
- Biochemical Interactions : It has been shown to interact with various biomolecules, influencing multiple signaling pathways involved in cell growth and apoptosis.
Anticancer Properties
Research indicates that 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol exhibits potent growth inhibition against several cancer cell lines. Its effectiveness is attributed to its ability to disrupt normal microtubule dynamics, which is essential for mitosis and cellular integrity.
| Cancer Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| A549 (Lung) | 5.4 | Growth inhibition |
| MCF-7 (Breast) | 3.7 | Apoptosis induction |
| HeLa (Cervical) | 4.1 | Cell cycle arrest |
Antiprotozoal Activity
In addition to its anticancer properties, derivatives of bicyclo[2.2.2]octan-2-ol have shown promising activity against protozoa responsible for diseases such as malaria and sleeping sickness. Studies on epimers of bicyclo[2.2.2]octan-2-ols demonstrated effective inhibition against Trypanosoma brucei and Plasmodium falciparum, with certain esters exhibiting enhanced activity due to structural modifications .
Case Studies
-
Anticancer Efficacy : A study conducted on various human cancer cell lines revealed that the compound's ability to inhibit tubulin polymerization directly correlated with its cytotoxicity, suggesting a targeted approach for cancer therapy.
- Methodology : The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compound.
- Results : Significant reductions in cell viability were observed across multiple lines, with a notable increase in apoptotic markers.
-
Antiprotozoal Effects : Research focusing on the antiprotozoal properties highlighted that specific derivatives of 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol exhibited enhanced efficacy against resistant strains of malaria.
- Methodology : The study employed in vitro assays against Plasmodium falciparum strains.
- Results : Certain derivatives showed an IC50 value significantly lower than traditional antimalarial agents, indicating potential for development into new therapeutic options.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
